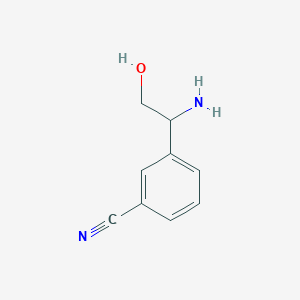![molecular formula C26H27NO6 B12107683 3-Methoxy-N-[(phenylmethoxy)carbonyl]-O-(phenylmethyl)-L-tyrosine Methyl Ester](/img/structure/B12107683.png)
3-Methoxy-N-[(phenylmethoxy)carbonyl]-O-(phenylmethyl)-L-tyrosine Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA-d3MethylEster is a complex organic compound often used in scientific research. It is a derivative of L-DOPA, a precursor to neurotransmitters such as dopamine, norepinephrine, and epinephrine. This compound is particularly notable for its deuterium labeling, which makes it useful in various analytical and biochemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA-d3MethylEster typically involves multiple steps. One common method includes the protection of the amino and hydroxyl groups of L-DOPA, followed by methylation and benzylation reactions. The deuterium labeling is introduced during the synthesis to replace specific hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound often involves large-scale organic synthesis techniques. The process usually requires high-purity reagents and precise control of reaction conditions to ensure the correct incorporation of deuterium and the desired functional groups.
Analyse Chemischer Reaktionen
Types of Reactions
4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA-d3MethylEster undergoes various chemical reactions, including:
Oxidation: This reaction can convert the benzyl groups into corresponding carboxylic acids.
Reduction: The compound can be reduced to remove protective groups, yielding the free amine or hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the benzyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce free amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA-d3MethylEster has a wide range of applications in scientific research:
Chemistry: Used as a labeled compound in NMR spectroscopy and mass spectrometry to study reaction mechanisms and molecular structures.
Biology: Employed in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of L-DOPA derivatives.
Industry: Applied in the development of new drugs and therapeutic agents, particularly those targeting neurological disorders.
Wirkmechanismus
The mechanism of action of 4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA-d3MethylEster involves its interaction with various molecular targets and pathways. The compound can be metabolized to release L-DOPA, which is then converted into dopamine. This process involves several enzymes, including aromatic L-amino acid decarboxylase and catechol-O-methyltransferase. The deuterium labeling helps in tracking the metabolic pathways and understanding the compound’s pharmacokinetics.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-O-Benzyl-N-[(benzyloxy)carbonyl]-L-DOPA Methyl Ester: Similar in structure but lacks the deuterium labeling.
N-[(Benzyloxy)carbonyl]-N-methyl-L-valine: Another amino acid derivative with protective groups.
Methyl N6-[(benzyloxy)carbonyl]-N2-(tert-butoxycarbonyl)-L-lysinate: A lysine derivative with similar protective groups.
Uniqueness
The uniqueness of 4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA-d3MethylEster lies in its deuterium labeling, which provides distinct advantages in analytical studies. The deuterium atoms make it easier to track the compound in metabolic studies and enhance the accuracy of NMR and mass spectrometry analyses.
Eigenschaften
Molekularformel |
C26H27NO6 |
|---|---|
Molekulargewicht |
449.5 g/mol |
IUPAC-Name |
methyl 3-(3-methoxy-4-phenylmethoxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C26H27NO6/c1-30-24-16-21(13-14-23(24)32-17-19-9-5-3-6-10-19)15-22(25(28)31-2)27-26(29)33-18-20-11-7-4-8-12-20/h3-14,16,22H,15,17-18H2,1-2H3,(H,27,29) |
InChI-Schlüssel |
YCRQPRYBXXTANN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)CC(C(=O)OC)NC(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Iodobenzo[d]thiazole-6-carboxylic acid](/img/structure/B12107600.png)
![5-[(2-chlorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid](/img/structure/B12107604.png)


![[2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]acetic acid](/img/structure/B12107616.png)







![4-[(Chloroacetyl)amino]-2-hydroxybenzoic acid](/img/structure/B12107664.png)

